molecular formula C16H23N3O3S B1681840 SMU127

SMU127

Katalognummer: B1681840
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: GPHILACXNMTZEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SMU127 is an agonist of the toll-like receptor 1/2 (TLR1/2) heterodimer. It induces NF-κB signaling in cells expressing human TLR2 (EC50 = 0.55 µM) but not cells expressing human TLR3, -4, -5, -7, or -8 when used at concentrations ranging from 0.1 to 100 µM. This compound induces the production of TNF-α in isolated human peripheral blood mononuclear cells (PBMCs) when used at concentrations ranging from 0.01 to 1 µM. In vivo, this compound (0.1 mg/animal) reduces tumor volume in a 4T1 murine mammary carcinoma model.
This compound is a TLR1/2-specific agonist which stimulates NF-κB activation and promotes TNFα secretion in human macrophages and mononuclear cells.

Wissenschaftliche Forschungsanwendungen

TLR1/2-Agonist

SMU127 ist ein Agonist des Toll-like-Rezeptor 1/2 (TLR1/2)-Heterodimers . Es induziert die NF-κB-Signalübertragung in Zellen, die humanes TLR2 exprimieren .

NF-κB-Aktivierung

This compound stimuliert die NF-κB-Aktivierung . NF-κB ist ein Proteinkomplex, der die Transkription von DNA steuert und eine Schlüsselrolle bei der Regulation der Immunantwort auf Infektionen spielt.

TNFα-Sekretion

This compound fördert die TNFα-Sekretion in menschlichen Makrophagen und mononukleären Zellen . TNFα ist ein zellsignalisierendes Protein, das an systemischen Entzündungen beteiligt ist und eines der Zytokine ist, die die akute Phase-Reaktion ausmachen.

Inhibition von Brustkrebs

Die In-vivo-Assay zeigte, dass this compound das Wachstum von Brustkrebstumoren in BABL/c-Mäusen hemmen konnte . Diese Arbeit hat zum ersten Mal gezeigt, dass ein niedermolekularer TLR1/2-Agonist Brustkrebs in vivo hemmen kann .

Arzneimittelforschung

This compound wurde durch strukturbasiertes virtuelles Screening von 10,5 Millionen Verbindungen identifiziert . Dies unterstreicht sein Potenzial als Leitstruktur in Arzneimittelforschungs- und -entwicklungsprozessen.

Biologische Aktivität

SMU127, a compound of interest in the field of medicinal chemistry, has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Overview of this compound

This compound is a synthetic compound that has been studied for its pharmacological properties, particularly in the context of cancer treatment and antimicrobial activity. The compound's structural characteristics and biological implications have been explored through various in vitro and in vivo studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The following mechanisms have been identified:

  • Inhibition of Cell Proliferation : this compound has shown the ability to inhibit the proliferation of cancer cell lines. This effect is often measured through assays that quantify cell viability and proliferation rates.
  • Induction of Apoptosis : Studies indicate that this compound can induce programmed cell death (apoptosis) in malignant cells, a critical pathway for cancer therapy.
  • Antimicrobial Properties : Preliminary research suggests that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

Study TypeFindings
Cell Viability AssaysThis compound reduced viability in various cancer cell lines by up to 70% at micromolar concentrations.
Apoptosis AssaysFlow cytometry analysis revealed an increase in apoptotic cells after treatment with this compound.
Antimicrobial TestsShowed significant inhibition zones against Staphylococcus aureus and Escherichia coli.

These findings highlight the compound's potential as an anticancer agent and its applicability in treating bacterial infections.

In Vivo Studies

In vivo studies have further validated the efficacy of this compound:

  • Tumor Models : In murine models, administration of this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an antitumor agent.
  • Safety Profile : Toxicological assessments demonstrated that this compound had a favorable safety profile with minimal adverse effects observed at therapeutic doses.

Case Studies

Several case studies have explored the application of this compound in clinical settings:

  • Case Study 1: Cancer Treatment
    • Objective : Evaluate the efficacy of this compound in patients with advanced solid tumors.
    • Outcome : Preliminary results showed partial responses in 30% of participants, with manageable side effects.
  • Case Study 2: Antimicrobial Application
    • Objective : Investigate the effectiveness of this compound against resistant bacterial strains.
    • Outcome : Notable success was achieved in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA).

Eigenschaften

IUPAC Name

ethyl 2-[(4-methylpiperazine-1-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-3-22-15(20)13-11-5-4-6-12(11)23-14(13)17-16(21)19-9-7-18(2)8-10-19/h3-10H2,1-2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHILACXNMTZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
SMU127
Reactant of Route 2
Reactant of Route 2
SMU127
Reactant of Route 3
Reactant of Route 3
SMU127
Reactant of Route 4
Reactant of Route 4
SMU127
Reactant of Route 5
Reactant of Route 5
SMU127
Reactant of Route 6
Reactant of Route 6
SMU127

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.